Pyrazolo[1,5-a]pyridine-3,7-diamine
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Overview
Description
Pyrazolo[1,5-a]pyridine-3,7-diamine is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows for versatile functionalization, making it a valuable scaffold for drug discovery and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyridine-3,7-diamine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by the presence of β-dicarbonyl compounds or other 1,3-bis-electrophiles, such as alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyridine-3,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often facilitated by halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pyrazolo[1,5-a]pyridine-3,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyridine-3,7-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but with different functional groups.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Pyrazolo[4,3-e][1,2,4]triazine: Features a triazine ring fused with pyrazole.
Uniqueness: Pyrazolo[1,5-a]pyridine-3,7-diamine is unique due to its specific arrangement of amino groups and its ability to undergo versatile chemical transformations. This makes it a valuable scaffold for the development of new therapeutic agents and advanced materials .
Properties
CAS No. |
340961-89-9 |
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Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridine-3,7-diamine |
InChI |
InChI=1S/C7H8N4/c8-5-4-10-11-6(5)2-1-3-7(11)9/h1-4H,8-9H2 |
InChI Key |
AMMRTECEGYRILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)N)N |
Origin of Product |
United States |
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